molecular formula C17H19N3O5 B14997093 5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B14997093
M. Wt: 345.3 g/mol
InChI Key: KFUJGCZUOOPHJV-UHFFFAOYSA-N
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Description

5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact pathways involved depend on the biological context but often include inhibition of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidine derivatives like pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines. These compounds share a similar core structure but differ in their functional groups and biological activities.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C17H19N3O5/c1-4-25-12-7-9(5-6-11(12)21)10-8-13(22)18-15-14(10)16(23)20(3)17(24)19(15)2/h5-7,10,21H,4,8H2,1-3H3,(H,18,22)

InChI Key

KFUJGCZUOOPHJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C)O

Origin of Product

United States

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